
N-(4-methoxyphenyl)aziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)aziridine-1-carboxamide: is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high strain energy and reactivity, making them valuable intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)aziridine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the aziridine ring. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for aziridines, including this compound, often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-methoxyphenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Major Products Formed:
Ring-Opening Products: Depending on the nucleophile, products can include amines, alcohols, or thiols.
Oxidation Products: Oxaziridines are formed upon oxidation.
Reduction Products: Amines are the primary products of reduction reactions.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)aziridine-1-carboxamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)aziridine-1-carboxamide primarily involves its reactivity towards nucleophiles. The aziridine ring’s high strain energy facilitates nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of bioactive compounds .
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxamide: Similar in structure but lacks the 4-methoxyphenyl group, resulting in different reactivity and applications.
N-tosylaziridine: Contains a tosyl group instead of the methoxyphenyl group, leading to different chemical properties and uses.
Uniqueness: N-(4-methoxyphenyl)aziridine-1-carboxamide is unique due to the presence of the 4-methoxyphenyl group, which enhances its reactivity and functionalization potential. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
Propriétés
Numéro CAS |
3647-17-4 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13) |
Clé InChI |
GBDLUTIVVYJERP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


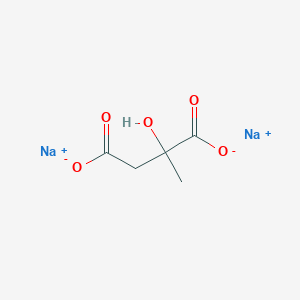
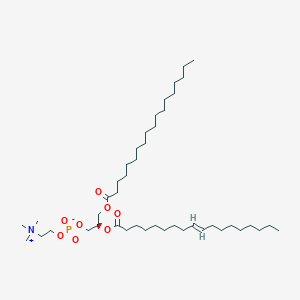
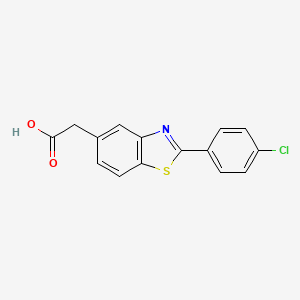
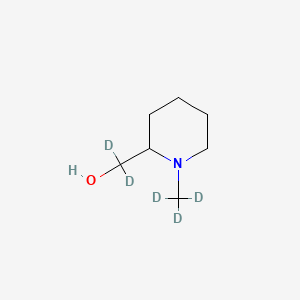
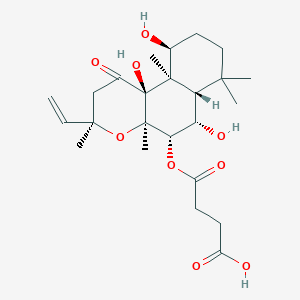
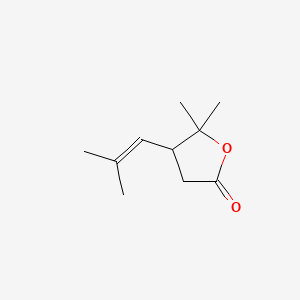
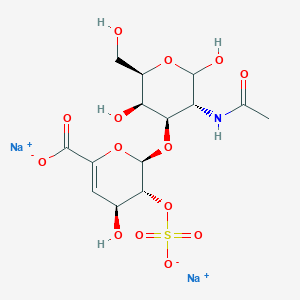


![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)


![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
